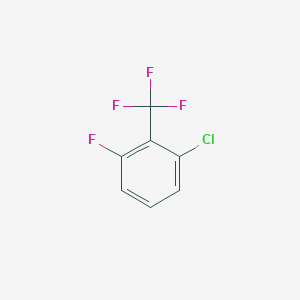

![molecular formula C₁₀H₁₈O₆ B024739 4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol CAS No. 40269-01-0](/img/structure/B24739.png)

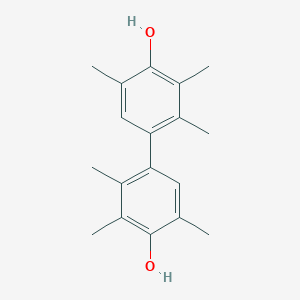

4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

Overview

Description

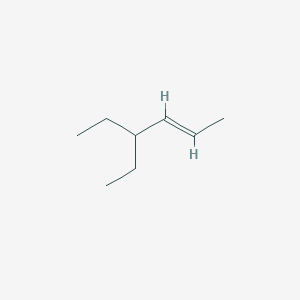

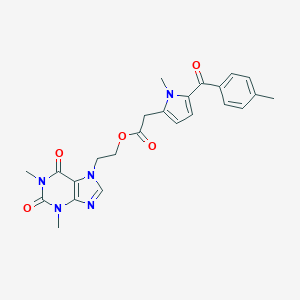

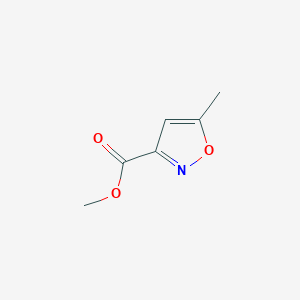

The compound of interest belongs to a class of organic molecules known for their complex structures and diverse chemical and physical properties. These compounds are often synthesized through intricate chemical reactions, leveraging the reactivity of specific functional groups to achieve the desired molecular architecture.

Synthesis Analysis

The synthesis of related compounds involves reactions such as nucleophilic substitution, where in situ generated organometallic species react with organic halides to form the desired products. For instance, Singh et al. (2001) described the synthesis of related tetrahydro-2H-pyran derivatives through reactions involving organometallic species and organic halides (Singh et al., 2001).

Molecular Structure Analysis

Molecular and crystal structure analyses, often conducted through X-ray crystallography, provide detailed insights into the arrangement of atoms within the molecule, revealing aspects such as bond lengths, angles, and overall molecular conformation. For example, Ganapathy et al. (2015) determined the crystal structure of a similar compound, highlighting the coplanar arrangement of various rings within the molecule (Ganapathy et al., 2015).

Scientific Research Applications

Biomass Conversion and Polymer Synthesis

Conversion of Plant Biomass to Furan Derivatives Research highlights the potential of plant biomass compounds, such as hexose carbohydrates and lignocellulose, for the production of furan derivatives like 5-Hydroxymethylfurfural (HMF). These derivatives are important platform chemicals that could serve as alternative feedstocks for the chemical industry, replacing non-renewable hydrocarbon sources. The review discusses advances in the synthesis of HMF from plant feedstocks and its prospects in producing monomers, polymers, and various other chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).

Antioxidant Properties and Applications

The Antioxidant Ethoxyquin and Its Analogues This review details research on ethoxyquin (EQ), an antioxidant used to protect polyunsaturated fatty acids in fish meal from oxidation, indicating its significance in preserving food quality. It explores the synthesis of EQ analogues and their antioxidant efficacy, revealing the potential of such compounds in various applications, including their role in preventing spontaneous combustion in fish meals (de Koning, 2002).

Applications in Organic Synthesis

5-Hydroxymethylfurfural (HMF) in Organic Synthesis The review discusses 5-HMF as a biomass-derived platform chemical utilized in the synthesis of various value-added chemicals, materials, and biofuels. It emphasizes the role of 5-HMF in organic synthesis, excluding its conversion to simple molecules, showcasing its versatility as a building block for creating fine chemicals and highlighting recent developments in this area (Fan, Verrier, Queneau, & Popowycz, 2019).

properties

IUPAC Name |

4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O6/c1-10(2)15-7-5(4-11)14-9(13-3)6(12)8(7)16-10/h5-9,11-12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEWRADQNQAPED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C(C2O1)O)OC)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960664 | |

| Record name | Methyl 3,4-O-(1-methylethylidene)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40269-01-0 | |

| Record name | NSC170242 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3,4-O-(1-methylethylidene)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B24657.png)

![4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B24668.png)